molecular formula C13H11Cl2NO B195793 (2-((2,6-Dichlorophenyl)amino)phenyl)methanol CAS No. 27204-57-5

(2-((2,6-Dichlorophenyl)amino)phenyl)methanol

Cat. No. B195793
CAS RN: 27204-57-5
M. Wt: 268.13 g/mol
InChI Key: HFLGAAAKRFLWLN-UHFFFAOYSA-N
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Description

“(2-((2,6-Dichlorophenyl)amino)phenyl)methanol” is also known as Diclofenac Impurity C . It is a pharmaceutical impurity standard used in clinical testing . The empirical formula is C13H11Cl2NO .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C13H11Cl2NO . The molecular weight is 268.14 .


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 268.14 and its empirical formula is C13H11Cl2NO .

Scientific Research Applications

  • Pharmaceutical Applications :

    • Optimization of Physico-Chemical Properties : The association of DCF-Na (a salt form of the compound) with beta-cyclodextrin in therapeutic formulas contributes to the optimization of physico-chemical and pharmaceutical properties of the parent drug (Bratu et al., 1998).
    • Synthesis of Antimicrobial Agents : Various derivatives of the compound have been synthesized and evaluated for antimicrobial activity, demonstrating moderate to promising results against bacterial and fungal strains (Sah et al., 2014).
    • Antihypertensive Properties : Certain derivatives exhibit potent oral antihypertensive activity in animal models, along with sedative effects (Tilley et al., 1980).
  • Organic Synthesis and Material Science :

    • Catalytic Reactions : In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction using derivatives of the compound yields products with high selectivity and good yields, demonstrating its utility in complex organic syntheses (Reddy et al., 2012).
    • Protecting Group for Carboxylic Acids : Esters of the compound serve as a stable protecting group for carboxylic acids, resistant to various chemicals but conveniently deprotected under certain conditions (Kurosu et al., 2007).
    • Spectral Studies : The electronic spectra of derivatives, particularly in different solvents, have been studied to understand the effects of substituents on solvatochromic behavior and electron distribution (Tetteh et al., 2018).
  • Other Applications :

    • Novel Synthesis Methods : Innovative synthesis methods using the compound, such as palladium-catalyzed C-H halogenation, have been developed, providing milder reaction conditions and higher yields (Sun et al., 2014).

properties

IUPAC Name

[2-(2,6-dichloroanilino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-7,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLGAAAKRFLWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181677
Record name (2-((2,6-Dichlorophenyl)amino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27204-57-5
Record name (2-((2,6-Dichlorophenyl)amino)phenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027204575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-((2,6-Dichlorophenyl)amino)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-((2,6-DICHLOROPHENYL)AMINO)PHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15K6R858V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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